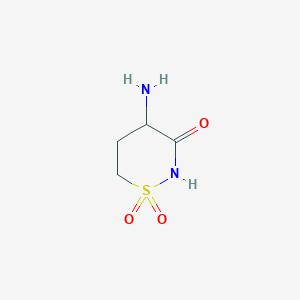

4-Amino-1,2-thiazinan-3-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-1lambda6,2-thiazinane-1,1,3-trione is a heterocyclic compound containing nitrogen and sulfur atoms. It is known for its versatile applications in scientific research, particularly in drug synthesis and catalysis.

Métodos De Preparación

The synthesis of 4-amino-1lambda6,2-thiazinane-1,1,3-trione typically involves the reaction of amino-halides or amino-alcohols with sulfur-containing reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group at the 4-position acts as a nucleophile, enabling substitution reactions with electrophiles. Key examples include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃) to form N-alkyl derivatives.

-

Acylation : Forms acylated products with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

Condensation Reactions

The compound participates in condensation with carbonyl-containing reagents:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives. Isolated yields range from 65–80% depending on substituent steric effects .

Oxidation and Sulfur Modifications

The 1,1-dioxide moiety enhances stability but allows further oxidation under controlled conditions:

-

KMnO₄-Mediated Oxidation : Converts thiazinan-4-ones to 1,1-dioxides with yields of 27–95% , depending on substituents (Table 1) .

Table 1: Oxidation of Thiazinan-4-ones to 1,1-Dioxides

| Starting Material | Oxidizing Agent | Yield (%) | Product |

|---|---|---|---|

| 79a | KMnO₄ | 74 | 80a (1,1-dioxide) |

| 79b | KMnO₄ | 95 | 80b (1,1-dioxide) |

Cyclization and Ring-Opening Reactions

The thiazinane ring undergoes structural rearrangements:

-

Microwave-Assisted Cyclization : With Pd(dppf)Cl₂ catalyst and K₂CO₃, biaryl thiazinanones (126 ) form in 83–89% yield (acetone/toluene/water, 100°C) .

-

Ring-Opening : Treatment with strong acids (e.g., HCl) cleaves the thiazinane ring, yielding β-amino sulfonic acid derivatives .

Palladium-Catalyzed Coupling Reactions

The compound serves as a substrate for cross-coupling:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., phenylboronic acid) under microwave irradiation (Pd(dppf)Cl₂, K₂CO₃) to afford biaryl derivatives (126 ) in 79–83% yield .

Table 2: Representative Coupling Reactions

| Substrate | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 125a | Phenylboronic acid | Pd(dppf)Cl₂ | 83 |

| 125b | 4-Methoxyphenyl | Pd(dppf)Cl₂ | 79 |

Mechanistic Insights

-

Nucleophilic Attack Pathways : The sulfur atom in the thiazinane ring initiates conjugate additions to α,β-unsaturated carbonyl compounds, forming intermediates like 119 and 120 prior to cyclization .

-

Catalytic Influence : Rh₂(OAc)₄ favors 1,2-phenyl migration (91% selectivity), while p-TsOH suppresses competing hydride migration .

Stability and Degradation

Aplicaciones Científicas De Investigación

4-amino-1lambda6,2-thiazinane-1,1,3-trione is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Medicine: It is being studied for its potential use in treating various diseases.

Industry: It is used in catalysis and other industrial processes

Mecanismo De Acción

The mechanism of action of 4-amino-1lambda6,2-thiazinane-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity.

Comparación Con Compuestos Similares

4-amino-1lambda6,2-thiazinane-1,1,3-trione is unique due to its specific chemical structure and properties. Similar compounds include:

1,2-thiazinane-1,1-dioxide: Known for its biological activity and use in drug development.

1,3-thiazine derivatives: These compounds have various pharmacological activities, including antibacterial and anticancer properties.

In comparison, 4-amino-1lambda6,2-thiazinane-1,1,3-trione stands out due to its specific applications in catalysis and drug synthesis.

Propiedades

Fórmula molecular |

C4H8N2O3S |

|---|---|

Peso molecular |

164.19 g/mol |

Nombre IUPAC |

4-amino-1,1-dioxothiazinan-3-one |

InChI |

InChI=1S/C4H8N2O3S/c5-3-1-2-10(8,9)6-4(3)7/h3H,1-2,5H2,(H,6,7) |

Clave InChI |

VZEKVFKATAWPJV-UHFFFAOYSA-N |

SMILES canónico |

C1CS(=O)(=O)NC(=O)C1N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.